

# A Comparative Guide to Ionic Mobility: MES vs. Other Common Biological Buffers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(*N*-Morpholino)-ethanesulfonic acid

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In the intricate world of biochemical and pharmaceutical research, maintaining a stable pH is paramount. The choice of buffering agent can significantly impact experimental outcomes, not just by controlling pH, but also through its inherent physicochemical properties. One such critical property is ionic mobility, the velocity of an ion in a unit electric field. This guide provides an in-depth comparison of the ionic mobility of MES (2-(*N*-morpholino)ethanesulfonic acid), a widely used "Good's" buffer, with other common biological buffers like HEPES, Tris, and phosphate buffers. Understanding these differences is crucial for optimizing techniques such as electrophoresis, chromatography, and other electrokinetic applications.

## The Significance of Ionic Mobility in Biological Research

Ionic mobility is a fundamental parameter that governs the rate at which buffer ions migrate in an electric field. This has direct consequences for several key laboratory techniques:

- Electrophoresis: In gel and capillary electrophoresis, the buffer ions are the primary charge carriers. Buffers with low ionic mobility, like MES, contribute to lower conductivity of the electrophoresis medium.<sup>[1]</sup> This minimizes the generation of Joule heat, which can otherwise lead to band distortion, sample degradation, and inconsistent results.<sup>[2]</sup>

- Chromatography: In ion-exchange chromatography, the ionic strength and composition of the buffer are critical for controlling the binding and elution of target molecules. Buffers with well-defined and lower ionic mobilities can provide more predictable and reproducible separations.
- Capillary Electrophoresis (CEC): MES is considered an excellent buffer for CEC due to its low ionic mobility.<sup>[3]</sup>

## Factors Influencing Ionic Mobility

The ionic mobility of a buffer is not a fixed value but is influenced by several factors:

- Charge of the Ion: A higher net charge on an ion will result in a greater electrostatic force in an electric field, leading to higher mobility.<sup>[4]</sup>
- Size and Shape of the Ion: Larger and more irregularly shaped ions experience greater frictional drag as they move through the solvent, resulting in lower ionic mobility.<sup>[4]</sup>
- Electric Field Strength: The velocity of an ion is directly proportional to the strength of the applied electric field.<sup>[5]</sup>
- Ionic Strength of the Buffer: At high ionic strengths, the movement of ions is impeded by the "ionic atmosphere" of counter-ions, leading to a decrease in their mobility.<sup>[6]</sup>
- Temperature and Viscosity of the Medium: Higher temperatures decrease the viscosity of the solvent, leading to increased ionic mobility.

The interplay of these factors determines the overall electrophoretic behavior of a buffer system.

**Figure 1:** Key factors influencing the ionic mobility of buffer components.

## A Comparative Analysis of Ionic Mobility

While precise, directly comparable experimental values for the absolute ionic mobility of all common biological buffers under identical conditions are not readily available in published literature, we can synthesize information from various sources, including patents that provide relative ionic mobility data, to draw meaningful comparisons.

Buffer Component	Molecular Weight (g/mol)	pKa at 25°C	Typical pH Range	Relative Anion Mobility (K+ = 1.0)	Key Characteristics Related to Mobility
MES	195.24[7]	6.10[8]	5.5 - 6.7[1]	0.37[9]	Low ionic mobility and conductivity. [1] Zwitterionic nature at its pKa.
HEPES	238.30	7.48[8]	6.8 - 8.2	0.30[9]	Zwitterionic "Good's" buffer with relatively low ionic mobility. [9]
Tris	121.14	8.06	7.2 - 9.0	0.40[9]	Cationic buffer; its mobility is influenced by the counter-ion (e.g., acetate).[10]
Phosphate (H <sub>2</sub> PO <sub>4</sub> <sup>-</sup> /HPO <sub>4</sub> <sup>2-</sup> )	95.98 / 97.99	7.21	6.2 - 8.2	0.45 (H <sub>2</sub> PO <sub>4</sub> <sup>-</sup> ) / 0.39 (HPO <sub>4</sub> <sup>2-</sup> )[9]	Divalent/monovalent ions with relatively higher mobility compared to larger zwitterionic buffers.

**Key Observations:**

- MES and HEPES exhibit lower relative ionic mobilities compared to Tris and phosphate ions. This is attributed to their larger size and zwitterionic nature at their respective pKa values, which can reduce their net charge and interaction with the electric field.
- The lower mobility of MES and other "Good's" buffers is a deliberate design feature, contributing to their suitability for applications where low conductivity is advantageous.[\[11\]](#)
- Tris, being a smaller, cationic buffer, has a higher relative mobility.[\[9\]](#)
- Phosphate ions, being smaller and carrying a charge of -1 or -2, also demonstrate relatively higher mobility.

## Experimental Determination of Ionic Mobility: A Capillary Electrophoresis Approach

To empirically determine and compare the ionic mobility of different buffer components, capillary electrophoresis (CE) is the method of choice. The high resolving power and efficiency of CE make it ideal for such measurements.

**Figure 2:** Workflow for determining electrophoretic mobility using capillary electrophoresis.

## Protocol for Comparative Analysis of Buffer Ionic Mobility by Capillary Zone Electrophoresis (CZE)

This protocol provides a framework for comparing the electrophoretic mobility of MES, HEPES, Tris, and phosphate buffer ions.

### 1. Materials and Reagents:

- Capillary Electrophoresis (CE) system with a UV detector.
- Fused-silica capillary (e.g., 50  $\mu\text{m}$  internal diameter, 30-50 cm total length).
- Buffer solutions (20 mM of MES, HEPES, Tris-HCl, and Sodium Phosphate, all adjusted to a common pH, e.g., 7.4, with NaOH or HCl).

- Background electrolyte (BGE): A buffer with a different, known mobility, or one of the test buffers can be used as the BGE for the analysis of the others. For simplicity, a common BGE like 20 mM phosphate buffer at pH 7.4 can be used.
- Neutral marker solution (e.g., 0.1% acetone or mesityl oxide in water) to determine the electroosmotic flow (EOF).
- Deionized water (18 MΩ·cm).
- 0.1 M Sodium Hydroxide (NaOH).
- 0.1 M Hydrochloric Acid (HCl).

## 2. Capillary Conditioning:

- Rinse the new capillary with 1 M NaOH for 20 minutes.
- Flush with deionized water for 10 minutes.
- Equilibrate the capillary with the chosen background electrolyte (BGE) for at least 10 minutes before the first injection.
- Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by water for 2 minutes, and then the BGE for 3 minutes to ensure reproducible migration times.

## 3. Determination of Electroosmotic Flow (EOF):

- Fill the inlet and outlet vials with the BGE.
- Replace the inlet vial with the neutral marker solution.
- Inject the neutral marker into the capillary using a short pressure pulse (e.g., 0.5 psi for 5 seconds).
- Replace the inlet vial with the BGE vial.
- Apply a voltage (e.g., +20 kV) and record the electropherogram.

- The migration time of the neutral marker ( $t_{eof}$ ) is used to calculate the electroosmotic mobility ( $\mu_{eof}$ ).

#### 4. Determination of Apparent Mobility of Buffer Ions:

- Prepare samples of each buffer (MES, HEPES, Tris, Phosphate) diluted in water (e.g., 1-5 mM) to act as the analyte.
- Fill the inlet and outlet vials with the BGE.
- Replace the inlet vial with the buffer analyte sample.
- Inject the sample using a short pressure pulse.
- Replace the inlet vial with the BGE vial.
- Apply the same voltage as for the EOF determination and record the electropherogram. The migration time of the buffer ion peak is the apparent migration time ( $t_{app}$ ).
- Repeat for each buffer being tested.

#### 5. Calculation of Electrophoretic Mobility:

The electrophoretic mobility ( $\mu_{ep}$ ) of each buffer ion can be calculated using the following equations:

- Apparent Mobility ( $\mu_{app}$ ):  $\mu_{app} = (L_d * L_t) / (V * t_{app})$
- Electroosmotic Mobility ( $\mu_{eof}$ ):  $\mu_{eof} = (L_d * L_t) / (V * t_{eof})$
- Electrophoretic Mobility ( $\mu_{ep}$ ):  $\mu_{ep} = \mu_{app} - \mu_{eof}$

Where:

- $L_d$  is the effective capillary length (from injection to detector).
- $L_t$  is the total capillary length.
- $V$  is the applied voltage.

- $t_{app}$  is the apparent migration time of the buffer ion.
- $t_{eof}$  is the migration time of the neutral marker.

By performing this experiment, you can obtain quantitative data to directly compare the ionic mobilities of MES, HEPES, Tris, and phosphate buffers under your specific experimental conditions.

## Conclusion: The MES Advantage in Low- Conductivity Applications

The evidence strongly supports the characterization of MES as a buffer with low ionic mobility. This property is not a drawback but a significant advantage in a variety of electrokinetic techniques. By generating less current and consequently less heat, MES-based buffers contribute to more stable and reproducible separations in electrophoresis and related methods.

When selecting a buffer, researchers must consider not only the desired pH range but also the physical properties of the buffer ions themselves. For applications sensitive to Joule heating and requiring stable electric fields, MES and other "Good's" buffers with low ionic mobility present a clear advantage over buffers with smaller, more mobile ions like Tris and phosphate. This guide provides the foundational knowledge and a practical experimental framework for researchers to make informed decisions about buffer selection, ultimately leading to more robust and reliable experimental outcomes.

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- To cite this document: BenchChem. [A Comparative Guide to Ionic Mobility: MES vs. Other Common Biological Buffers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042003#differences-in-ionic-mobility-between-mes-and-other-buffers>]

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